

Spectroscopic Profile of Lithol Rubine BK: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lithol Rubine BK** (C.I. Pigment Red 57:1), a widely used synthetic azo dye. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental protocols for these analyses. This information is crucial for quality control, material identification, and research applications involving this pigment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **Lithol Rubine BK** is primarily used to determine its maximum absorption wavelength (λ max), which is a key identifier.

Data Presentation

Parameter	Value	Solvent
λmax	~442 nm	Dimethylformamide (DMF)

Table 1: UV-Vis Spectroscopic Data for Lithol Rubine BK.

Experimental Protocol



Objective: To determine the maximum absorption wavelength (λ max) of **Lithol Rubine BK** in the UV-Vis region.

Materials and Equipment:

- Lithol Rubine BK sample
- Dimethylformamide (DMF), spectroscopic grade
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

Procedure:

- Sample Preparation: A stock solution of Lithol Rubine BK is prepared by accurately
 weighing a small amount of the pigment and dissolving it in a known volume of DMF. Due to
 its slight solubility, sonication may be required to achieve complete dissolution. Serial
 dilutions are then performed to obtain a solution with an absorbance value within the linear
 range of the spectrophotometer (typically 0.2 0.8 A.U.).
- Instrument Setup: The spectrophotometer is powered on and allowed to stabilize. A baseline correction is performed using a cuvette filled with the solvent (DMF) to zero the absorbance across the desired wavelength range.
- Measurement: The cuvette containing the Lithol Rubine BK solution is placed in the sample holder of the spectrophotometer. The absorption spectrum is recorded over a wavelength range of approximately 350 nm to 600 nm.
- Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λmax.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in the molecular structure of **Lithol Rubine BK**.



Data Presentation

While a full experimental spectrum is proprietary to spectral databases, the following table lists the expected characteristic absorption bands for the key functional groups in **Lithol Rubine BK** based on its structure as an azo dye.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400 - 3200	O-H (Carboxylic acid & Phenol)	Stretching (broad)
3100 - 3000	C-H (Aromatic)	Stretching
2950 - 2850	C-H (Methyl)	Stretching
1700 - 1680	C=O (Carboxylic acid)	Stretching
~1600, ~1475	C=C (Aromatic)	Stretching
~1450	N=N (Azo)	Stretching
1200 - 1000	S=O (Sulfonate)	Stretching

Table 2: Characteristic Infrared Absorption Bands for Lithol Rubine BK.

Experimental Protocol

Objective: To obtain the infrared spectrum of **Lithol Rubine BK** for functional group identification.

Materials and Equipment:

- Lithol Rubine BK sample (dry)
- Potassium bromide (KBr), spectroscopic grade
- Agate mortar and pestle
- Hydraulic press for KBr pellet preparation
- Fourier-Transform Infrared (FTIR) spectrometer



Procedure:

- Sample Preparation (KBr Pellet Method): A small amount of the dry Lithol Rubine BK sample (approximately 1-2 mg) is mixed with about 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a very fine, homogenous powder. This mixture is then transferred to a die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- Instrument Setup: The FTIR spectrometer is powered on and a background spectrum of the empty sample compartment is recorded to account for atmospheric water and carbon dioxide.
- Measurement: The KBr pellet containing the sample is placed in the sample holder of the spectrometer. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution ¹H and ¹³C NMR spectra for **Lithol Rubine BK** is challenging due to its poor solubility in common deuterated solvents. As such, specific, publicly available NMR data with peak assignments is scarce. The information below provides a general overview and protocol.

Data Presentation

Detailed, experimentally verified ¹H and ¹³C NMR data for **Lithol Rubine BK** is not readily available in the public domain. A typical ¹H NMR spectrum would be expected to show signals in the aromatic region (7.0-8.5 ppm) and a signal for the methyl group (around 2.5 ppm). A ¹³C NMR spectrum would display a larger number of signals corresponding to the different carbon environments in the molecule.

Experimental Protocol



Objective: To obtain ¹H and ¹³C NMR spectra of a soluble derivative or isotopically labeled **Lithol Rubine BK**.

Materials and Equipment:

- Lithol Rubine BK sample (or a more soluble salt form)
- Deuterated solvent in which the sample shows some solubility (e.g., DMSO-d₆, DMF-d₇)
- NMR tubes (5 mm diameter)
- High-field NMR spectrometer (e.g., 400 MHz or higher)

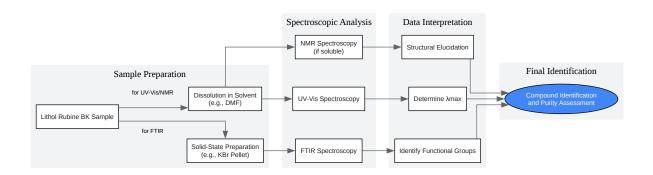
Procedure:

- Sample Preparation: An appropriate amount of the sample is dissolved in the chosen deuterated solvent directly in the NMR tube to achieve a sufficient concentration for detection. Complete dissolution is critical, and sonication or gentle heating may be necessary. The solution should be filtered if any particulate matter is present.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
- Measurement: Standard ¹H and ¹³C NMR pulse sequences are used to acquire the spectra.
 For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
- Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to elucidate the molecular structure.

Workflow for Spectroscopic Analysis of Lithol Rubine BK

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and identification of **Lithol Rubine BK**.





Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Lithol Rubine BK.

 To cite this document: BenchChem. [Spectroscopic Profile of Lithol Rubine BK: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12516396#spectroscopic-data-for-lithol-rubine-bk-uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com